

molecular structure of 3-bromo-1-methyl-1H-pyrazole

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Compound of Interest

Compound Name: 3-bromo-1-methyl-1H-pyrazole

Cat. No.: B131780

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Molecular Structure and Physicochemical Properties

3-bromo-1-methyl-1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a methyl group at the N1 position, and a bromine atom at the C3 position. The presence of the bromine atom provides a reactive handle for further functionalization, making it a key intermediate in organic synthesis.

Table 1: Physicochemical Properties and Identifiers of **3-bromo-1-methyl-1H-pyrazole**

Property	Value	Reference(s)
IUPAC Name	3-bromo-1-methyl-1H-pyrazole	[1]
CAS Number	151049-87-5	[1][2][3]
Molecular Formula	C ₄ H ₅ BrN ₂	[1][3]
Molecular Weight	161.00 g/mol	[1][2]
Physical Form	Liquid	[2]
Density	1.585 g/mL at 25 °C	[2]
Boiling Point	204-210 °C at 760 mmHg	[2]
Refractive Index	n _{20/D} 1.528	[2]
Flash Point	106.66 °C (224.0 °F)	[2]
SMILES	CN1C=CC(Br)=N1	[2]
InChIKey	ZGEVJEQMVRIEPX- UHFFFAOYSA-N	[1][2]

Spectroscopic and Analytical Data

Spectroscopic techniques are essential for the structural confirmation and purity assessment of **3-bromo-1-methyl-1H-pyrazole**.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and the presence of bromine. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Table 2: Mass Spectrometry Data

Ion	Calculated m/z	Description
[M] ⁺	159.9636	Molecular ion peak corresponding to ⁷⁹ Br
[M+2] ⁺	161.9616	Molecular ion peak corresponding to ⁸¹ Br

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for elucidating the precise molecular structure. While specific, experimentally verified spectral data from peer-reviewed literature is not available in the provided search results, the expected signals can be predicted based on the molecule's structure.

- ¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the N-methyl protons (around 3.8-4.0 ppm) and two doublets in the aromatic region for the two pyrazole ring protons.
- ¹³C NMR: The spectrum would display four signals corresponding to the four unique carbon atoms in the molecule: the N-methyl carbon, the two CH carbons of the pyrazole ring, and the bromine-substituted carbon (C3).

Note: Verified experimental NMR spectra for this compound can be found in commercial and academic spectral databases.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups and the overall fingerprint of the molecule. Key expected absorption bands would include C-H stretching from the methyl group and the aromatic ring, C=N and C-N stretching vibrations characteristic of the pyrazole ring.

Synthesis of 3-bromo-1-methyl-1H-pyrazole

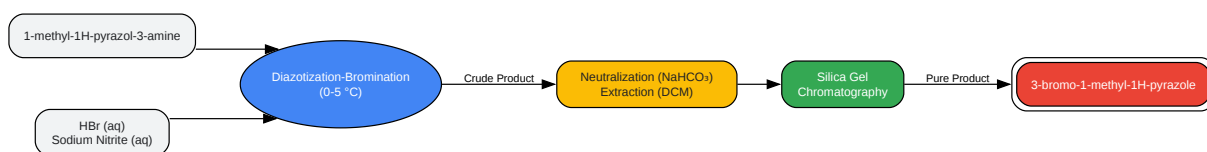
The compound is commonly synthesized via a diazotization-bromination reaction (Sandmeyer-type reaction) starting from 1-methyl-1H-pyrazol-3-amine.

Experimental Protocol

The following is a general procedure for the synthesis of **3-bromo-1-methyl-1H-pyrazole**.^[3]

- **Preparation of Amine Solution:** Dissolve 1-methyl-1H-pyrazol-3-amine (2.00 g) in hydrobromic acid (14.0 mL). Cool the solution in an ice bath.
- **Diazotization:** Prepare a solution of sodium nitrite (1.56 g) in water (2.06 mL). Add this solution dropwise to the cold amine solution, maintaining the temperature below 5 °C.
- **Reaction Completion:** Stir the reaction mixture in the ice bath for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Dilute the mixture with dichloromethane.
- **Extraction and Drying:** Remove any insoluble material by filtration. Separate the organic layer, wash it sequentially with water and saturated brine, and then dry it over anhydrous magnesium sulfate.
- **Purification:** Evaporate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography using an appropriate eluent (e.g., ethyl acetate/hexane) to afford the pure **3-bromo-1-methyl-1H-pyrazole**.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **3-bromo-1-methyl-1H-pyrazole**.

Applications in Drug Development and Research


The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. The **3-bromo-1-methyl-1H-pyrazole** scaffold is particularly valuable for several reasons:

- **Versatile Intermediate:** The carbon-bromine bond is highly amenable to various cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the facile introduction of diverse substituents at the 3-position. This is a cornerstone of library synthesis in modern drug discovery.
- **Bioisostere:** The pyrazole ring is often used as a bioisosteric replacement for other aromatic or amide groups to improve pharmacokinetic properties such as metabolic stability and cell permeability.
- **Biological Activity:** Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.^[4] Brominated pyrazoles serve as key intermediates in the synthesis of potent and selective bioactive molecules, including insecticides.

Safety and Handling

3-bromo-1-methyl-1H-pyrazole is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
	Warning	H315: Causes skin irritation. H319: Causes serious eye irritation. ^[1] H335: May cause respiratory irritation. ^[1]

Precautionary Statements (selected): P261, P264, P280, P302+P352, P305+P351+P338.^[1]

Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

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References

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- 2. 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5 [sigmaaldrich.com]
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